An In-depth Technical Guide to the Core Properties of beta-D-Glucopyranosylamine
An In-depth Technical Guide to the Core Properties of beta-D-Glucopyranosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
beta-D-Glucopyranosylamine is a monosaccharide derivative that serves as a versatile building block in glycochemistry and a key intermediate in various biological and industrial processes. As the product of the condensation of glucose with ammonia, it represents the simplest glycosylamine and is a precursor to a wide array of more complex glycoconjugates. Its inherent reactivity and structural similarity to natural carbohydrates make it a compound of significant interest in drug discovery, particularly in the development of enzyme inhibitors. This technical guide provides a comprehensive overview of the fundamental properties of beta-D-Glucopyranosylamine, including its physicochemical characteristics, synthesis and purification protocols, reactivity, and its role in biological systems.
Physicochemical Properties
The fundamental physical and chemical properties of beta-D-Glucopyranosylamine and its N-acetyl derivative are summarized below. While specific quantitative data for the parent compound is limited in publicly available literature, data for the closely related beta-D-glucosamine and the N-acetyl derivative provide valuable insights.
| Property | beta-D-Glucopyranosylamine | 2-Acetamido-2-deoxy-beta-D-glucopyranosylamine | beta-D-Glucosamine |
| Molecular Formula | C₆H₁₃NO₅[1] | C₈H₁₆N₂O₅ | C₆H₁₃NO₅ |
| Molecular Weight | 179.17 g/mol [1] | 220.22 g/mol | 179.17 g/mol [2] |
| Melting Point | Not reported | 60 °C; decomposes at 103-112 °C[3] | 88 °C[2] |
| Specific Rotation ([α]D) | Not reported | Not reported | Not reported for the amine, but for β-D-glucopyranose: +18.7°[4] |
| Solubility | Soluble in water | Practically insoluble in water[5] | Soluble in water |
| Appearance | Crystalline solid | White powder[3] | Crystalline solid |
Synthesis and Purification
The primary route for the synthesis of beta-D-Glucopyranosylamine involves the reaction of D-glucose with an amine source, typically ammonia or an ammonium salt. Several methods have been reported, with variations in reaction conditions and yields.
Experimental Protocol: Synthesis from D-Glucose and Ammonium Bicarbonate
This protocol is adapted from a widely used method for the synthesis of glycosylamines.[6]
Materials:
-
D-glucose
-
Ammonium bicarbonate (NH₄HCO₃)
-
Concentrated ammonia solution (NH₄OH)
-
Methanol
-
Diethyl ether
Procedure:
-
A solution of D-glucose (e.g., 10 g) in a minimal amount of water is prepared.
-
To this solution, a saturated aqueous solution of ammonium bicarbonate is added, followed by concentrated ammonia solution. The reaction is typically carried out in a sealed vessel.
-
The reaction mixture is stirred at a controlled temperature (e.g., 40-50 °C) for a specified period (e.g., 24-48 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.
-
The resulting residue is triturated with methanol to induce crystallization. The crude product is collected by filtration.
Experimental Protocol: Purification by Recrystallization
Purification of the crude beta-D-Glucopyranosylamine can be achieved by recrystallization.[7][8]
Procedure:
-
The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., methanol/water or ethanol/water).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are dried under vacuum to yield pure beta-D-Glucopyranosylamine.
Workflow for the synthesis and purification of beta-D-Glucopyranosylamine.
Spectral Properties
Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O):
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~4.5 (d, J ≈ 8.5 Hz) | ~85 |
| 2 | ~2.8 | ~58 |
| 3 | ~3.5 | ~75 |
| 4 | ~3.4 | ~72 |
| 5 | ~3.4 | ~78 |
| 6 | ~3.8, ~3.7 | ~63 |
Note: These are predicted values and may vary based on experimental conditions.
Reactivity and Stability
The chemical behavior of beta-D-Glucopyranosylamine is dictated by the presence of the nucleophilic amino group at the anomeric center and the multiple hydroxyl groups on the pyranose ring.
N-Acylation
The primary amino group is readily acylated by various acylating agents, such as acyl chlorides and anhydrides, to form stable N-acyl-beta-D-glucopyranosylamines.[4] This reaction is fundamental to the synthesis of a wide range of derivatives with diverse biological activities. The reaction proceeds via a nucleophilic addition-elimination mechanism.
Mechanism of N-acylation of beta-D-Glucopyranosylamine.
Maillard Reaction
In the presence of reducing sugars, amino compounds like beta-D-Glucopyranosylamine can participate in the Maillard reaction, a complex series of reactions that lead to the formation of a wide variety of products, including brown pigments (melanoidins) and flavor compounds.[9][10][11] This reaction is of great importance in food chemistry. The initial step involves the condensation of the amino group with the carbonyl group of a reducing sugar to form a Schiff base, which then rearranges to an Amadori product.[10]
Stability
Glycosylamines are generally unstable in aqueous solutions, particularly under acidic conditions, where they can hydrolyze back to the parent sugar and amine.[12] The stability is influenced by pH, temperature, and the nature of the substituents on the sugar and the amine.
Biological Relevance and Drug Development
beta-D-Glucopyranosylamine and its derivatives have garnered significant attention in the field of drug development, primarily as inhibitors of enzymes involved in carbohydrate metabolism.
Inhibition of Glycogen Phosphorylase
A prominent example is the inhibition of glycogen phosphorylase (GP), a key enzyme in the regulation of blood glucose levels.[6][10][13] N-acyl derivatives of beta-D-Glucopyranosylamine have been shown to be potent inhibitors of GP.[13] These compounds act as glucose analogs, binding to the catalytic site of the enzyme and stabilizing its inactive T-state conformation.[13] This allosteric inhibition prevents the breakdown of glycogen to glucose-1-phosphate, thereby reducing glucose production.
Inhibition of Glycogen Phosphorylase by N-Acyl-beta-D-glucopyranosylamine.
Conclusion
beta-D-Glucopyranosylamine is a fundamental molecule in carbohydrate chemistry with significant implications for biological and pharmaceutical research. Its straightforward synthesis and versatile reactivity make it an invaluable starting material for the creation of a diverse range of glycoconjugates. The ability of its derivatives to act as potent enzyme inhibitors, particularly in the context of glycogen metabolism, highlights its potential as a scaffold for the design of novel therapeutic agents. Further exploration of its properties and applications will undoubtedly continue to fuel advancements in glycobiology and drug discovery.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. beta-D-Glucosamine | C6H13NO5 | CID 441477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pure beta-D-glucopyranose has a specific rotation of [alpha]=+18.7, the a.. [askfilo.com]
- 5. Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Synthesis of β-D-glucopyranuronosylamine in aqueous solution: kinetic study and synthetic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucose analogue inhibitors of glycogen phosphorylase: from crystallographic analysis to drug prediction using GRID force-field and GOLPE variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 12. researchgate.net [researchgate.net]
- 13. N-acetyl-beta-D-glucopyranosylamine: a potent T-state inhibitor of glycogen phosphorylase. A comparison with alpha-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
